REACTION_CXSMILES
|
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Ca+2:12]>>[C:8](=[O:9])([O-:11])[O-:10].[Na+:6].[Na+:6].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[Ca+2:12] |f:0.1.2,3.4,5.6.7,8.9|
|
Name
|
sodium tungstate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of at least about 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][W](=O)(=O)[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Ca+2:12]>>[C:8](=[O:9])([O-:11])[O-:10].[Na+:6].[Na+:6].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[Ca+2:12] |f:0.1.2,3.4,5.6.7,8.9|
|
Name
|
sodium tungstate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of at least about 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][W](=O)(=O)[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |